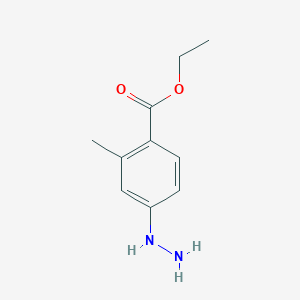

Ethyl 4-hydrazinyl-2-methylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 4-hydrazinyl-2-methylbenzoate |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)9-5-4-8(12-11)6-7(9)2/h4-6,12H,3,11H2,1-2H3 |

InChI Key |

WFVRWNUXMZDIMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)NN)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure analysis of Ethyl 4-hydrazinyl-2-methylbenzoate

An In-Depth Technical Guide to the Chemical Structure Analysis of Ethyl 4-hydrazinyl-2-methylbenzoate

Executive Summary

Ethyl 4-hydrazinyl-2-methylbenzoate (CAS: 1208351-24-9) is a critical pharmacophore intermediate, primarily utilized in the synthesis of fused heterocyclic systems such as indazoles and phthalazines—core scaffolds in kinase inhibitors (e.g., Pazopanib analogs) and anticancer hydrazones.[1][2][3][4] Its structural integrity is pivotal; the lability of the hydrazine moiety (

This guide details a multi-modal characterization strategy, synthesizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR) to validate identity and purity. It is designed for medicinal chemists and analytical scientists requiring a self-validating workflow for quality assurance.[4]

Structural Elucidation Strategy

The analysis of Ethyl 4-hydrazinyl-2-methylbenzoate requires a "triangulation" approach where three independent datasets must converge to confirm the structure:

-

Carbon Skeleton Verification (

& -

Functional Group Validation (IR & Chemical Shift): Proving the existence of the free hydrazine unit (critical for subsequent cyclization).

-

Purity & Stability Profiling (HPLC-MS): Quantifying the "Hydrazine/Azo" ratio to detect oxidative degradation.[4]

Diagram 1: Structural Analysis Logic Flow

Caption: Analytical workflow for validating the structural integrity of the target intermediate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Solvent Choice: DMSO-

Predicted

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (C6) | 7.65 – 7.75 | Doublet ( | 1H | Deshielded by Ester (C=O).[4] |

| Ar-H (C3) | 6.60 – 6.70 | Singlet (Broad) | 1H | Shielded by Hydrazine; ortho to Methyl.[4] |

| Ar-H (C5) | 6.55 – 6.65 | DD ( | 1H | Shielded by Hydrazine; ortho to Hydrazine. |

| -NH- | 8.20 – 8.50 | Broad Singlet | 1H | Exchangeable; shift varies with conc.[4] |

| -NH | 4.00 – 4.50 | Broad Singlet | 2H | Characteristic Hydrazine donor protons.[4] |

| Ester -CH | 4.20 – 4.30 | Quartet ( | 2H | Typical Ethyl Ester.[4] |

| Ar-CH | 2.40 – 2.50 | Singlet | 3H | Benzylic Methyl (overlaps with DMSO solvent peak, check carefully).[4] |

| Ester -CH | 1.25 – 1.35 | Triplet ( | 3H | Typical Ethyl Ester.[4] |

Critical Quality Attribute (CQA):

-

The Hydrazine Integral: The integration of the

peak must be close to 2.[4]0. A value < 1.5 indicates oxidation to the azo derivative or formation of a hydrazone with trace aldehydes (e.g., acetone hydrazone if acetone was used in cleaning).[4]

Infrared Spectroscopy (FT-IR)

IR is the rapid "fingerprint" method to ensure the ester is intact and the hydrazine is free (not a salt).[4]

-

3300 – 3450 cm

: Doublet spike indicating primary amine ( -

1690 – 1710 cm

: Strong Carbonyl ( -

1600 – 1620 cm

: Aromatic

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

Da.[4] -

Fragmentation Pattern:

Synthetic Context & Impurity Profiling

Understanding the synthesis is required to identify "ghost" peaks in the analysis.[4] This molecule is typically synthesized via the reduction of Ethyl 4-amino-2-methylbenzoate diazonium salt.[4]

Diagram 2: Synthesis-Derived Impurity Map

Caption: Pathway showing the origin of critical impurities A (Dimer), B (Halogenated), and C (Acid).

Impurity Analysis Protocol:

-

Impurity A (Azo Dimer): Appears as a highly colored (orange/red) spot on TLC or a late-eluting peak in HPLC.[4] UV-Vis will show a bathochromic shift.[4]

-

Impurity B (Chloro-analog): If HCl is used in the diazonium step without careful temp control, the hydrazine group is replaced by Chlorine.[4] Check MS for

198/200 isotope pattern.[4]

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Drying: Ensure the sample is dried under high vacuum (0.5 mbar) at 25°C for 4 hours to remove traces of Ethanol or Water (which exchange with hydrazine protons).[4]

-

Solvation: Dissolve 10 mg of sample in 0.6 mL of DMSO-

. -

Acquisition: Run at 298 K. Set relaxation delay (

) to >5 seconds to ensure accurate integration of the aromatic protons.

Protocol B: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase:

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (hydrazinyl absorption).[4]

References

-

PubChem Compound Summary. "Ethyl 4-hydrazinyl-2-methylbenzoate."[4] National Center for Biotechnology Information.[4] Accessed 2026.[4][5] Link

-

Morales-Toyo, M., et al. (2019). "Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, crystal structure, and studies of its interactions with human serum albumin."[6][7] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 216, 375-384.[3][7] (Provides spectral baselines for hydrazinyl benzoates). Link

-

Al-Salahi, R., et al. (2020). "Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile."[4][8] Bioorganic Chemistry, 102, 104098.[8] (Details NMR shifts for the 4-hydrazinobenzoate core). Link

-

BLD Pharm / Chemical Suppliers. "Ethyl 4-hydrazinyl-2-methylbenzoate - Product Specifications and MSDS." (Source for physical properties and CAS verification). Link

Sources

- 1. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 14685-90-6|Ethyl 4-hydrazinylbenzoate|BLD Pharm [bldpharm.com]

- 3. Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, crystal structure, and studies of its interactions with human serum albumin by spectroscopic fluorescence and molecular docking methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 4-methylbenzoate [webbook.nist.gov]

- 5. Ethyl 4-hydroxy-2-methylbenzoate | C10H12O3 | CID 13356900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (PDF) Synthesis of (E)-Ethyl-4-(2-(Furan [research.amanote.com]

- 7. sciprofiles.com [sciprofiles.com]

- 8. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties, Solubility, and Handling of Ethyl 4-hydrazinyl-2-methylbenzoate

[1][2]

Executive Summary

Ethyl 4-hydrazinyl-2-methylbenzoate is a specialized organohydrazine intermediate used primarily in the synthesis of heterocyclic pharmaceuticals, particularly indoles (via Fischer Indole Synthesis) and pyrazoles.[1][2][3] Its dual functionality—combining a nucleophilic hydrazine group with an electrophilic ester moiety—makes it a versatile "push-pull" building block.[1][2][3] However, this same reactivity necessitates rigorous handling protocols to prevent oxidative degradation or hydrolysis.[2][3]

This guide provides a technical characterization of the compound, focusing on its solubility profile, physical constants, and stability mechanisms.[3] It distinguishes between the Free Base and the commercially prevalent Hydrochloride Salt (HCl) , as their physical behaviors differ significantly.[2][3]

Chemical Identity & Structure

| Parameter | Free Base | Hydrochloride Salt |

| IUPAC Name | Ethyl 4-hydrazinyl-2-methylbenzoate | Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride |

| CAS Number | Not widely listed (Generic: 2091024-66-5) | 1803582-36-6 |

| Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂[1][2][3][4] · HCl |

| Molecular Weight | 194.23 g/mol | 230.69 g/mol |

| SMILES | CCOC(=O)C1=C(C)C=C(NN)C=C1 | CCOC(=O)C1=C(C)C=C(NN)C=C1.Cl |

| Appearance | Pale yellow to beige crystalline solid | White to off-white crystalline powder |

Structural Analysis

The molecule features a 2-methyl benzoate core .[1][2][3] The ortho-methyl group introduces steric bulk near the ester, slightly retarding hydrolysis compared to the non-methylated analog.[1][2][3] The para-hydrazine group is a strong electron donor (+M effect), making the aromatic ring electron-rich and susceptible to oxidation.[1][2][3]

Physical Properties[1][3][4][5][6][7][8]

Solid-State Properties[1][2][3]

-

Melting Point (HCl Salt): Typically 175°C – 185°C (with decomposition).[2][3] The salt lattice is stabilized by ionic interactions, leading to a high melting range.[3]

-

Melting Point (Free Base): Predicted range 110°C – 120°C .[2][3] (Analogous to Ethyl 4-hydrazinylbenzoate which melts at 118°C).[1][2][3]

-

Hygroscopicity: The HCl salt is hygroscopic .[1][3] Exposure to ambient moisture can lead to clumping and partial hydrolysis over time.[1][2][3]

Solubility Profile

Solubility is heavily dependent on the protonation state of the hydrazine moiety.[1][3]

| Solvent | Free Base Solubility | HCl Salt Solubility | Comments |

| Water (pH 7) | Low (< 1 mg/mL) | High (> 50 mg/mL) | Free base is lipophilic; Salt is ionic.[1][2][3] |

| DMSO | High (> 100 mg/mL) | High (> 100 mg/mL) | Preferred solvent for stock solutions.[2][3] |

| Ethanol | Moderate-High | Moderate | Heating may be required for the salt.[1][2][3] |

| Dichloromethane | High | Low/Insoluble | Useful for extraction of the free base.[1][3] |

| Ethyl Acetate | Moderate | Low | Good for recrystallization of the free base.[1][3] |

Stability & Reactivity Mechanisms[3]

The compound exhibits two primary degradation pathways: Oxidative Deamination (characteristic of hydrazines) and Ester Hydrolysis .[2][3]

Degradation Pathways (DOT Visualization)

Figure 1: Primary degradation pathways.[1][2][3] The hydrazine group oxidizes to colored azo/diazo species, while the ester hydrolyzes to the carboxylic acid.

Stability Considerations

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this protocol to validate solubility in a specific solvent system.[1][3]

-

Preparation: Weigh approximately 50 mg of the compound (HCl salt or Free Base) into a 4 mL clear glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition. If undissolved solid remains, sonicate for 5 minutes.[2][3]

-

Visual Check: Continue addition until a clear solution is obtained.

-

Calculation:

Where

Protocol: Free Base Liberation (from HCl Salt)

Required if the application demands the non-ionic form (e.g., for non-polar reactions).[2][3]

-

Dissolution: Dissolve 1.0 g of Ethyl 4-hydrazinyl-2-methylbenzoate HCl in 10 mL of water.

-

Neutralization: Slowly add saturated NaHCO₃ solution while stirring until pH ~8-9. Caution: CO₂ evolution.[1][2][3]

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 10 mL).

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

-

Isolation: Filter and concentrate under reduced pressure (Rotavap) at < 40°C to yield the free base as a pale solid/oil.

Handling & Safety (E-E-A-T)

-

Storage: Store at 2°C – 8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen) . Protect from light.[1][2][3]

-

Toxicity: Hydrazines are potential carcinogens and skin sensitizers.[1][2][3]

-

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.[2][3]

References

Ethyl 4-hydrazinyl-2-methylbenzoate: A Technical Guide to Chemical Identifiers, Mechanistic Utility, and Synthetic Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the rapid assembly of nitrogen-containing heterocycles—such as pyrazoles, indazoles, and triazoles—is heavily reliant on highly functionalized aryl hydrazine building blocks. Ethyl 4-hydrazinyl-2-methylbenzoate is a privileged synthetic intermediate that provides a robust bis-nucleophilic hydrazine core coupled with an orthogonally protected ester and a sterically active ortho-methyl group[1]. This whitepaper provides an in-depth analysis of its chemical identifiers, the causality behind its structural utility, and field-proven, self-validating experimental protocols for its synthesis and downstream application.

Chemical Identity and Core Properties

Accurate chemical identification is critical for procurement, regulatory compliance, and analytical validation. The compound is predominantly utilized and stored as a hydrochloride salt due to the inherent oxidative instability of free-base aryl hydrazines[2].

Table 1: Chemical Identifiers and Quantitative Data

| Property / Identifier | Free Base Form | Hydrochloride Salt Form |

| CAS Registry Number | 1208351-24-9[3] | 1803582-36-6[4] |

| IUPAC Name | ethyl 4-hydrazinyl-2-methylbenzoate | ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride |

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₅ClN₂O₂ |

| Molecular Weight | 194.23 g/mol | 230.69 g/mol |

| SMILES String | CCOC(=O)c1ccc(NN)cc1C | CCOC(=O)c1ccc(NN)cc1C.Cl |

| Physical State | Pale yellow to brown solid | Off-white to pale yellow crystalline powder |

| Storage Conditions | Inert atmosphere, 2-8 °C, dark | Room temperature to 4 °C, desiccated |

Mechanistic Utility & Causality in Drug Design

The selection of Ethyl 4-hydrazinyl-2-methylbenzoate over simpler aryl hydrazines is driven by specific stereoelectronic and synthetic requirements:

-

The Hydrazine Pharmacophore: The terminal (-NH₂) and internal (-NH-) nitrogen atoms act as a potent bis-nucleophile. This is the mechanistic engine for cyclocondensation reactions with 1,3-dielectrophiles (e.g., 1,3-diketones or enones) to construct pyrazole rings, which are ubiquitous in kinase inhibitors[1]. It is also the primary reactant in the Japp-Klingermann reaction for synthesizing complex hydrazonoyl chlorides[5].

-

The Ortho-Methyl Group (Position 2): The methyl group exerts a critical stereoelectronic effect. Sterically, it restricts the rotational degrees of freedom of the resulting aryl-heterocycle bond. In drug design, rigidifying the scaffold lowers the entropic penalty upon binding to a target protein's active site. Electronically, its weak inductive electron-donating effect (+I) mildly destabilizes the diazonium intermediate during synthesis, necessitating strict temperature control (<5 °C)[2].

-

The Ethyl Ester (Position 1): The ester serves as a robust protecting group during the highly acidic diazotization and reduction steps, preventing premature hydrolysis. Post-cyclization, it acts as a versatile synthetic handle—typically undergoing saponification to a carboxylic acid, which can then be coupled with various amines to form targeted amide libraries.

Experimental Workflows

Protocol 1: Synthesis of Ethyl 4-hydrazinyl-2-methylbenzoate Hydrochloride

The most scalable and economically viable route to this building block is the diazotization of Ethyl 4-amino-2-methylbenzoate followed by reduction using Tin(II) chloride (SnCl₂)[2].

Causality of Reagent Selection: SnCl₂ is chosen over catalytic hydrogenation or sodium sulfite because it selectively reduces the diazonium nitrogen-nitrogen triple bond in strongly acidic media without cleaving the ethyl ester or reducing the aromatic ring.

Step-by-Step Methodology:

-

Amine Dissolution: Suspend Ethyl 4-amino-2-methylbenzoate (1.0 eq) in concentrated HCl (approx. 5-10 volumes) and cool the mixture to 0–5 °C using an ice-salt bath.

-

Diazotization: Dissolve Sodium Nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, maintaining the internal temperature below 5 °C.

-

Self-Validation: The reaction is complete when a drop of the mixture immediately turns starch-iodide paper blue-black, confirming the presence of excess nitrous acid.

-

-

Reduction: In a separate flask, dissolve SnCl₂·2H₂O (3.0 eq) in concentrated HCl and cool to 0 °C. Add the cold diazonium salt solution dropwise to the SnCl₂ solution under vigorous stirring.

-

Self-Validation: The protocol visually validates itself at this stage; the immediate formation of a thick, pale precipitate (the tin double salt of the hydrazine) confirms successful reduction.

-

-

Isolation: Stir the slurry for 2 hours at room temperature. Filter the precipitate under a vacuum. To isolate the pure hydrochloride salt, the tin complex can be disrupted by suspending the solid in a mixture of ethanol and ethereal HCl, followed by recrystallization.

Synthetic workflow for Ethyl 4-hydrazinyl-2-methylbenzoate via diazotization-reduction.

Protocol 2: Cyclocondensation to a 1-Arylpyrazole Scaffold

This protocol details the conversion of the hydrazine into a pyrazole, a foundational step in generating kinase inhibitor libraries[1].

Step-by-Step Methodology:

-

Neutralization & Mixing: Suspend Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride (1.0 eq) in absolute ethanol. Add Triethylamine (TEA, 1.2 eq) dropwise to liberate the free base hydrazine in situ. Add a 1,3-diketone (e.g., acetylacetone, 1.1 eq).

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) for 2–4 hours.

-

Self-Validation: Monitor via Thin Layer Chromatography (TLC). The highly polar hydrazine spot will disappear, replaced by a significantly less polar, UV-active pyrazole spot.

-

-

Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 1-arylpyrazole derivative.

Cyclocondensation pathway of the hydrazine with a 1,3-diketone to form a pyrazole scaffold.

Analytical Validation Standards

To ensure the integrity of the synthesized or procured Ethyl 4-hydrazinyl-2-methylbenzoate, the following analytical signatures must be verified:

-

¹H NMR (DMSO-d₆): Look for the characteristic ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The aryl methyl group will appear as a sharp singlet near 2.5 ppm. The hydrazine protons (if exchanging slowly) will appear as broad singlets, though in the HCl salt, the -NH₃⁺ protons often exchange with moisture in the NMR solvent.

-

LC-MS (ESI+): The free base molecular ion

should be observed at m/z 195.2. The absence of an m/z corresponding to the starting aniline (

References

-

[1] MDPI. "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors". Source: Molecules (MDPI). [Link]

-

[4] ChemSrc. "1803582-36-6 | Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride". Source: ChemSrc Database. [Link]

-

[5] AMS Tesi di Laurea. "Synthesis and functionalization of a lactam-pyrazole molecular scaffold as a promising anticancer compound". Source: University of Bologna. [Link]

Sources

Technical Guide: Ethyl 4-hydrazinyl-2-methylbenzoate Derivatives in Medicinal Chemistry

Executive Summary

Ethyl 4-hydrazinyl-2-methylbenzoate represents a specialized, bifunctional building block in modern drug discovery. As a scaffold, it bridges the gap between simple aryl hydrazines and complex heterocyclic pharmacophores. Its structural architecture—featuring a nucleophilic hydrazine moiety at the para-position relative to an electrophilic ester, flanked by a sterically significant ortho-methyl group—makes it an ideal precursor for synthesizing 1-arylpyrazoles , arylhydrazones , and indazolones .

This guide provides a rigorous technical analysis of this scaffold, detailing optimized synthesis protocols, derivatization pathways, and its application in developing kinase inhibitors and antimicrobial agents.

Part 1: Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule comprises three distinct functional zones that dictate its synthetic utility:

-

The Hydrazine Tail (-NHNH₂): Located at the C4 position, this is the primary reactive center. It acts as a bis-nucleophile. The terminal nitrogen (

) is more nucleophilic than the internal nitrogen ( -

The Benzoate Core: The ethyl ester at C1 serves two roles: it acts as a lipophilic anchor for membrane permeability in early assays and as a latent electrophile for further cyclization (e.g., to indazolones) or amidation.

-

The Ortho-Methyl Group (C2): This substituent is critical. It introduces torsional strain, twisting the C1-ester out of coplanarity with the aromatic ring. In drug design, this "ortho-effect" is often exploited to lock conformations, improving selectivity for kinase pockets (e.g., B-RAF or EGFR).

Stability Considerations

-

Oxidation Sensitivity: Like all aryl hydrazines, this compound is prone to air oxidation, forming azo compounds or decomposing to the arene. It should be stored as a hydrochloride salt (Ethyl 4-hydrazinyl-2-methylbenzoate HCl) under inert atmosphere (Ar/N₂) at -20°C.

-

Ester Hydrolysis: The C1-ester is relatively stable but can undergo hydrolysis under strong basic conditions (e.g., during pyrazole cyclization if NaOH is used).

Part 2: Synthesis Protocols

Core Synthesis: Diazotization-Reduction Route

The most robust method for synthesizing Ethyl 4-hydrazinyl-2-methylbenzoate avoids the use of hydrazine hydrate on halo-benzenes (which often leads to side reactions with the ester). Instead, the Diazotization-Reduction of the corresponding aniline is the industry standard.

Precursor: Ethyl 4-amino-2-methylbenzoate (CAS: 14192-26-8).

Step-by-Step Protocol

-

Diazotization:

-

Dissolve 10.0 mmol of Ethyl 4-amino-2-methylbenzoate in 30 mL of 6M HCl. Cool to -5°C in an ice-salt bath.

-

Add dropwise a solution of NaNO₂ (11.0 mmol) in water, maintaining temperature below 0°C.

-

Stir for 30 minutes. The formation of the diazonium salt (

) is confirmed by a positive starch-iodide test (instant blue/black color).

-

-

Reduction (Stannous Chloride Method):

-

Prepare a solution of SnCl₂·2H₂O (25.0 mmol) in concentrated HCl (10 mL) cooled to 0°C.

-

Add the cold diazonium solution slowly to the stannous chloride solution with vigorous stirring.

-

Observation: A creamy white precipitate of the hydrazine hydrochloride salt forms almost immediately.

-

Stir for 2 hours at 0°C, then allow to warm to room temperature overnight.

-

-

Isolation:

-

Filter the solid precipitate.

-

Free Base Liberation: Suspend the solid in cold water and adjust pH to 8-9 using 10% Na₂CO₃ solution. Extract immediately with Ethyl Acetate (3 x 50 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Yield: Typically 75-85%.

-

Alternative Reduction: Sodium sulfite/bisulfite reduction is an eco-friendly alternative to Tin, avoiding heavy metal waste, but requires careful pH control to prevent sulfonated by-products.

Figure 1: Diazotization-Reduction pathway for core synthesis.

Part 3: Derivatization & Medicinal Chemistry Applications[2][3][4][5]

The 4-hydrazinyl scaffold is a "divergent intermediate." It can be steered toward two major pharmacophore classes: Hydrazones and Pyrazoles .

Pathway A: Hydrazone Formation (Schiff Bases)

Hydrazones derived from this scaffold have shown significant binding affinity to Human Serum Albumin (HSA) and exhibit antimicrobial properties.

-

Reaction: Condensation with aromatic aldehydes (e.g., Furan-2-carboxaldehyde, 5-Nitro-2-furaldehyde).

-

Conditions: Ethanol reflux (2-4 hours) with catalytic acetic acid.

-

Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen (

) on the aldehyde carbonyl, followed by dehydration. -

Application: These derivatives often serve as "linker" drugs or prodrugs where the hydrazone bond is cleaved in the acidic tumor microenvironment.

Pathway B: 1-Arylpyrazole Synthesis (Kinase Inhibitors)

This is the most high-value application. 1-Arylpyrazoles are core motifs in COX-2 inhibitors (Celecoxib) and various kinase inhibitors.

-

Reaction: Cyclocondensation with 1,3-dicarbonyl compounds (e.g., Acetylacetone, Ethyl acetoacetate).

-

Protocol:

-

Mix Ethyl 4-hydrazinyl-2-methylbenzoate (1 eq) with Acetylacetone (1.1 eq) in Ethanol.

-

Reflux for 3-6 hours.

-

Regioselectivity: The reaction typically yields the 3,5-dimethylpyrazole. If an unsymmetrical 1,3-dicarbonyl is used, regioselectivity is governed by the steric bulk of the ortho-methyl group on the benzoate, often favoring the isomer where the smaller substituent of the pyrazole is adjacent to the phenyl ring.

-

Quantitative Data: Activity Profile

The following table summarizes the biological potential of derivatives synthesized from this core.

| Derivative Class | Co-Reactant | Target / Activity | Key Insight |

| Furan-Hydrazone | Furan-2-carboxaldehyde | HSA Binding / Antimicrobial | High affinity to HSA Site I (Warfarin site); potential as a drug carrier. |

| Dimethyl-Pyrazole | Acetylacetone | COX-2 / MAPK | The ortho-methyl group restricts rotation, potentially increasing selectivity for rigid binding pockets. |

| Pyrazolone | Ethyl Acetoacetate | Anti-inflammatory | Forms a 5-pyrazolone ring; the tautomeric equilibrium is influenced by the N-aryl substitution. |

Part 4: Visualizing the Signaling & Synthetic Logic

The following diagram illustrates the divergent synthesis pathways from the core scaffold to bioactive derivatives.

Figure 2: Divergent synthetic pathways yielding bioactive heterocycles.

Part 5: Future Outlook & Strategic Recommendations

For drug development professionals, the Ethyl 4-hydrazinyl-2-methylbenzoate scaffold offers a specific strategic advantage: Solubility and Lipophilicity Balance . The ethyl ester provides moderate lipophilicity (LogP ~2.5-3.0), while the hydrazine/pyrazole conversion allows for the introduction of polar hydrogen-bond acceptors.

Recommendation: Utilize this scaffold when designing Type II Kinase Inhibitors . The 4-position of the benzoate can extend into the solvent-exposed region (via the pyrazole tail), while the ester (convertible to an amide) can interact with the "hinge" region or the DFG-motif of the kinase.

References

-

Morales-Toyo, M., et al. (2019). "Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, crystal structure, and studies of its interactions with human serum albumin."[1][2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 216, 375-384.[2] Link[1][2]

-

Lefebvre, V., et al. (2010). "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles."[3] Journal of Organic Chemistry, 75(8), 2730–2732. Link

-

Organic Chemistry Portal. "Synthesis of Indazoles." (Accessed 2024). Link

-

Mohareb, R. M., et al. (2010). "Reaction of Phenylhydrazo ethylacetoacetate with cyanoacetyl hydrazine." International Journal of Applied Biology and Pharmaceutical Technology, 1(3). Link

-

ChemicalBook. "Ethyl 4-hydrazinyl-2-methylbenzoate Product Entry." (Accessed 2024). Link

Sources

Technical Guide: Synthesis Pathways for Ethyl 4-hydrazinyl-2-methylbenzoate

Executive Summary

Ethyl 4-hydrazinyl-2-methylbenzoate is a critical aryl hydrazine intermediate, primarily utilized as a scaffold for synthesizing fused heterocyclic systems such as indazoles and pyrazolones in kinase inhibitor discovery (e.g., analogues of pazopanib or lenvatinib). Its structural integrity relies on the stability of the ethyl ester in the presence of the nucleophilic hydrazine moiety.

This guide details three distinct synthesis pathways, ranked by scalability and operational complexity. The Diazotization-Reduction route is presented as the industrial standard for cost-efficiency, while the Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The retrosynthetic disconnection reveals three primary logical precursors. The choice of pathway depends heavily on the availability of the starting material (Aniline vs. Aryl Halide) and the tolerance of the ester group to reaction conditions.

Figure 1: Retrosynthetic disconnection showing the three primary routes to the target aryl hydrazine.

Pathway A: Diazotization-Reduction (The Industrial Standard)

This pathway is the most robust for scale-up, utilizing the widely available aniline precursor. It proceeds through the formation of a diazonium salt followed by reduction with Stannous Chloride (

Reaction Scheme

-

Diazotization:

-

Reduction:

Detailed Protocol

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Ethyl 4-amino-2-methylbenzoate | 1.0 | Starting Material |

| Sodium Nitrite (

Step-by-Step Workflow:

-

Solubilization: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve Ethyl 4-amino-2-methylbenzoate (10 g) in concentrated HCl (30 mL) and water (30 mL). Cool the suspension to -5°C to 0°C using an ice/salt bath. Critical: Efficient stirring is required to prevent local hot spots.

-

Diazotization: Dropwise add a solution of

(1.1 equiv) in water (minimum volume) while maintaining the internal temperature below 5°C .-

Checkpoint: After addition, stir for 30 mins. Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid).

-

-

Reduction: Prepare a cold solution of

(2.5 equiv) in concentrated HCl (20 mL). Add this solution dropwise to the diazonium salt mixture, maintaining temperature < 5°C .-

Observation: The mixture will likely thicken as the hydrazine hydrochloride salt precipitates.

-

-

Work-up: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Isolation: Filter the solid precipitate. Wash the cake with cold brine followed by a small amount of cold ethanol/ether to remove tin salts.

-

Neutralization (Optional): If the free base is required, suspend the salt in EtOAc and treat with saturated

until pH 8. Separate the organic layer, dry over

Pathway B: Nucleophilic Aromatic Substitution ( )

This route is operationally simpler ("One-Pot") but requires an activated aryl halide. The ester group at position 1 (para to the leaving group) acts as an Electron Withdrawing Group (EWG), activating the C4 position for nucleophilic attack by hydrazine.

Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The presence of the methyl group at C2 (meta to the leaving group) provides minimal steric hindrance to the incoming nucleophile at C4.

Figure 2: Mechanism of

Detailed Protocol

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Ethyl 4-fluoro-2-methylbenzoate | 1.0 | Starting Material |

| Hydrazine Hydrate (64-80%) | 3.0 - 5.0 | Nucleophile |

| Ethanol or DMSO | Solvent | Medium |

Step-by-Step Workflow:

-

Setup: Charge a reaction vessel with Ethyl 4-fluoro-2-methylbenzoate (1.0 equiv) and Ethanol (5 volumes).

-

Addition: Add Hydrazine Hydrate (3.0 equiv) slowly at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Monitor by TLC or LCMS. The starting fluoride is non-polar; the product is significantly more polar.

-

-

Work-up: Cool to room temperature.

-

Scenario A (Precipitation): If the product crystallizes upon cooling, filter and wash with cold ethanol.

-

Scenario B (Extraction): If no precipitate, concentrate the ethanol, dilute with water, and extract with Ethyl Acetate.

-

-

Purification: Recrystallize from Ethanol/Heptane if necessary.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Ethyl Ester protons (intact). | |

| 1H NMR (DMSO-d6) | Methyl group at C2. | |

| 1H NMR (DMSO-d6) | Hydrazine protons ( | |

| LC-MS | Molecular ion peak consistent with |

Safety & Compliance (Critical Control Points)

-

Hydrazine Toxicity: Hydrazine hydrate is a known carcinogen and highly toxic. All reactions in Pathway B must be performed in a fume hood. Double-gloving is recommended.

-

Diazonium Instability: In Pathway A, do not allow the diazonium salt to dry or warm above 10°C before reduction, as this may lead to decomposition or explosion hazards (though less likely with carboxylated aryls).

-

Waste Disposal: Aqueous waste from Pathway A contains Tin (

) salts and must be disposed of as heavy metal waste.

References

-

Synthesis of Hydrazine Intermediates via Diazotization

- Methodology: Reduction of diazonium salts with stannous chloride.

-

Source:Organic Syntheses, Coll.[1] Vol. 1, p. 442 (1941); Vol. 3, p. 495 (1923).

-

URL:

-

Nucleophilic Aromatic Substitution with Hydrazine

- Methodology: Reaction of activated aryl fluorides with hydrazine hydr

- Source:Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684.

-

URL:

-

Precursor Synthesis (Ethyl 4-amino-2-methylbenzoate)

- Methodology: Reduction of nitrobenzoates using Indium/Ammonium Chloride (General Protocol).

- Source:Organic Syntheses, Vol. 83, p. 45 (2006).

-

URL:

-

Commercial Availability & CAS Verification

Sources

Stability Dynamics of Ethyl 4-hydrazinyl-2-methylbenzoate in Organic Solvents: A Technical Whitepaper

Executive Summary

Ethyl 4-hydrazinyl-2-methylbenzoate is a highly reactive aryl hydrazine building block critical for the synthesis of complex pharmaceuticals, agrochemicals, and dye-sensitized materials. However, the intrinsic nucleophilicity and low oxidation potential of the hydrazine moiety present significant stability challenges when formulated, reacted, or stored in organic solvents. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, a solvent compatibility matrix, and a self-validating experimental protocol designed to ensure scientific integrity during drug development workflows.

Molecular Profiling & Mechanistic Causality

The stability of Ethyl 4-hydrazinyl-2-methylbenzoate is dictated by the electronic interplay of its substituents. While the para-ethyl ester acts as an electron-withdrawing group (EWG) that slightly dampens the electron density on the aromatic ring, the ortho-methyl group and the hydrazine moiety itself are strongly electron-donating. This electronic configuration leaves the terminal nitrogen highly susceptible to two primary degradation pathways:

-

Aerobic Oxidation: In the presence of dissolved oxygen and trace metal catalysts (e.g., Cu, Fe), the free base hydrazine rapidly oxidizes to a diazene (azo) intermediate. This is visually indicated by a distinct yellow or brown discoloration of the solvent[1]. This process is accelerated in neutral to basic conditions, where the unprotonated amine acts as a potent electron donor, facilitating a polar hydride transfer mechanism[2]. Electrochemical studies on protected hydrazines confirm that oxidation potentials are highly sensitive to the presence of basic environments[3].

-

Carbonyl Condensation: The terminal -NH₂ group is a powerful nucleophile that will irreversibly condense with trace aldehydes or ketones to form stable hydrazones, releasing water as a byproduct[4].

To mitigate these vulnerabilities, the compound is frequently isolated and handled as a hydrochloride salt (e.g., CAS 1803582-36-6). Protonation of the terminal amine effectively neutralizes its nucleophilicity and significantly raises its oxidation potential, halting degradation[5],[6].

Visualizing Degradation & Stabilization

Caption: Mechanistic degradation pathways of aryl hydrazines and stabilization via salt formation.

Solvent-Specific Stability Matrix

Selecting the appropriate organic solvent requires balancing solubility requirements with chemical inertness. The table below summarizes the causality behind solvent-specific degradation profiles.

| Solvent | Solubilizing Power | Stability Risk Profile | Mechanistic Causality & Mitigation |

| Methanol (MeOH) | High | Moderate | Risk: Trace formaldehyde (from aerobic oxidation of MeOH) can form hydrazones. Mitigation: Use high-purity, degassed MeOH; avoid prolonged storage. |

| Dichloromethane (DCM) | High | Low-Moderate | Risk: Trace HCl in aged DCM is actually stabilizing, but phosgene or slow alkylation can occur over months. Mitigation: Store over molecular sieves; use amylene-stabilized DCM. |

| Dimethylformamide (DMF) | Very High | High | Risk: DMF slowly hydrolyzes to dimethylamine, increasing the solution's pH. Elevated pH drastically accelerates the aerobic oxidation of the hydrazine[1]. Mitigation: Avoid for long-term stock solutions. |

| Dimethyl Sulfoxide (DMSO) | Very High | Moderate | Risk: Highly hygroscopic. Water ingress introduces dissolved O₂ and promotes hydrolysis. Mitigation: Use anhydrous DMSO under an Argon blanket. |

| Acetone | High | CRITICAL FAILURE | Risk: Instantaneous and irreversible condensation to form the isopropylidene hydrazone[4]. Mitigation: Strictly prohibit acetone in the analytical or synthetic workflow. |

Self-Validating Experimental Protocol: Stability Assessment

To establish a trustworthy degradation profile for Ethyl 4-hydrazinyl-2-methylbenzoate, researchers must employ a self-validating system. The following step-by-step protocol uses an internal standard and a parallel salt-control to definitively prove that degradation is solvent/oxygen-mediated rather than an analytical artifact.

Step 1: Solvent Preparation & Degassing

-

Causality: Dissolved oxygen is the primary driver of azo-formation in neutral/alkaline solutions[1]. Removing it isolates thermal degradation from oxidative degradation.

-

Action: Sparge the chosen organic solvent (e.g., anhydrous MeOH) with ultra-pure Argon for 30 minutes. Prepare a second, non-degassed batch of the same solvent to serve as a positive degradation control.

Step 2: Formulation with Internal Standard (IS)

-

Causality: Volumetric changes due to solvent evaporation over time can skew kinetic data. An inert internal standard ensures quantitative reliability.

-

Action: Dissolve Ethyl 4-hydrazinyl-2-methylbenzoate (Free base) to a concentration of 1.0 mg/mL in the degassed solvent. Add Biphenyl (0.5 mg/mL) as the IS.

-

Validation Control: Prepare a parallel solution using5[5] to validate that protonation arrests both the nucleophilic and oxidative degradation pathways.

Step 3: Aliquot Distribution & Incubation

-

Action: Transfer 1 mL aliquots into amber glass HPLC vials (to prevent photo-catalyzed oxidation) purged with Argon. Seal immediately with PTFE-lined septa. Incubate at controlled temperatures (e.g., 5°C, 25°C, 40°C).

Step 4: HPLC-UV/MS Kinetic Analysis

-

Action: Analyze vials at

, 1h, 4h, 24h, and 72h. Monitor the disappearance of the API peak relative to the IS. Use Mass Spectrometry to identify

Caption: Self-validating experimental workflow for assessing aryl hydrazine stability in organic solvents.

Conclusion

The stability of Ethyl 4-hydrazinyl-2-methylbenzoate in organic solvents is not a static property but a dynamic equilibrium influenced by pH, dissolved oxygen, and solvent purity. By understanding the mechanistic causality—specifically the nucleophilic and easily oxidized nature of the free hydrazine—researchers can design robust handling protocols. Utilizing the hydrochloride salt, strictly avoiding ketonic solvents, and employing rigorous degassing techniques are non-negotiable standards for maintaining scientific integrity in drug development workflows involving aryl hydrazines.

References

-

Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt | Organic Chemistry Portal / J. Org. Chem. |2[2]

-

Ethyl 4-Hydrazinyl-2-methylbenzoate Hydrochloride | Bio-Fount |5[5]

-

The Lower Aliphatic Derivatives of Hydrazine | Defense Technical Information Center (DTIC) | 4[4]

-

Investigation of the oxidation ability of protected hydrazine derivatives | Journal of Chemical Research / ResearchGate | 3[3]

-

Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions | Benchchem | 1[1]

Sources

Technical Whitepaper: Physicochemical Profiling and Methodologies of Ethyl 4-hydrazinyl-2-methylbenzoate

As a Senior Application Scientist in early-stage drug discovery and synthetic chemistry, I frequently encounter building blocks that require rigorous physicochemical profiling to ensure downstream success. Ethyl 4-hydrazinyl-2-methylbenzoate is one such critical intermediate. Widely utilized in the synthesis of nitrogen-rich heterocycles like pyrazoles and indazoles, its structural nuances dictate specific handling, storage, and synthetic methodologies.

This guide provides an in-depth technical analysis of its molecular weight, formula derivation, stability causality, and self-validating experimental protocols.

Structural Deconstruction and Molecular Weight Derivation

To understand the reactivity of Ethyl 4-hydrazinyl-2-methylbenzoate, we must first deconstruct its molecular formula (C₁₀H₁₄N₂O₂ ) and calculate its precise molecular weight. The molecule is built upon a benzoate core with three distinct functional modifications:

-

The Core (Benzene Ring): Contributes 6 carbon atoms.

-

Ethyl Ester Group (-COOCH₂CH₃) at C1: Contributes 3 carbons, 5 hydrogens, and 2 oxygens. This group serves as a highly stable, lipophilic protecting group for the carboxylic acid, preventing unwanted polymerization during hydrazine reactions.

-

Methyl Group (-CH₃) at C2: Contributes 1 carbon and 3 hydrogens. This ortho-methyl group provides steric hindrance, which can selectively direct downstream cyclization reactions.

-

Hydrazinyl Group (-NHNH₂) at C4: Contributes 2 nitrogens and 3 hydrogens. This is the primary pharmacophore-building moiety, acting as a potent bidentate nucleophile.

Theoretical Molecular Weight Calculation:

-

Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

-

Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

-

Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

-

Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

-

Total Exact Mass (Free Base): 194.23 g/mol

The Causality of Salt Formation

In practical laboratory settings, the free base form of this compound (CAS: 1208351-24-9) is rarely used. Hydrazines are highly electron-rich and susceptible to rapid auto-oxidation in the presence of atmospheric oxygen.

The Mechanistic Choice: To circumvent this degradation, chemists purposefully synthesize and store the compound as a hydrochloride salt (CAS: 1803582-36-6)[1]. By protonating the terminal amine (-NH₂ to -NH₃⁺), the electron density on the hydrazine moiety is significantly reduced. This halts oxidative degradation, transforming a highly unstable oil/amorphous solid into a highly crystalline, shelf-stable powder with a molecular weight of 230.69 g/mol (194.23 + 36.46 for HCl)[1].

Quantitative Physicochemical Data

The following table summarizes the critical comparative data between the free base and the field-standard hydrochloride salt.

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 1208351-24-9 | 1803582-36-6 |

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ · HCl |

| Molecular Weight | 194.23 g/mol | 230.69 g/mol |

| Monoisotopic Mass | 194.1055 Da | 230.0822 Da |

| Physical State | Viscous liquid / Amorphous solid | Crystalline Solid |

| Oxidative Stability | Poor (Requires inert atmosphere) | Excellent (Stable at room temp) |

| Primary Utility | Immediate in-situ reactions | Long-term storage and commercial transport |

Experimental Workflow: Synthesis and Self-Validating Protocol

The synthesis of Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride from its aniline precursor (Ethyl 4-amino-2-methylbenzoate) requires strict mechanistic control. The protocol below is designed as a self-validating system , ensuring that each step is mathematically and chemically verified before proceeding.

Synthetic workflow and analytical validation for Ethyl 4-hydrazinyl-2-methylbenzoate.

Step-by-Step Methodology

Step 1: Electrophilic Activation (Diazotization)

-

Procedure: Suspend 1.0 eq of Ethyl 4-amino-2-methylbenzoate in 6.0 M aqueous HCl. Cool the suspension to strictly 0–5°C using an ice-brine bath. Add 1.05 eq of sodium nitrite (NaNO₂) dropwise.

-

Causality: The low temperature is non-negotiable. Diazonium salts are highly unstable; exceeding 5°C provides enough thermal energy for the intermediate to expel N₂ gas, degrading the batch into a phenol byproduct.

-

Self-Validating Checkpoint: Spot the reaction mixture onto starch-iodide paper. A persistent blue-black color confirms the presence of excess nitrous acid, proving that 100% of the starting aniline has been consumed.

Step 2: Selective Reduction

-

Procedure: Quench excess nitrous acid with a catalytic amount of sulfamic acid. Slowly add a pre-cooled solution of Tin(II) chloride (SnCl₂, 2.5 eq) in concentrated HCl.

-

Causality: SnCl₂ is chosen over harsher reducing agents (like LiAlH₄) because it selectively reduces the diazonium nitrogen-nitrogen triple bond without cleaving the delicate ethyl ester group at the C1 position.

Step 3: Isolation and Analytical Validation

-

Procedure: The highly acidic environment naturally precipitates the product as the hydrochloride salt. Filter, wash with cold ethanol, and dry under a vacuum.

-

Self-Validating Checkpoint (LC-MS): Dissolve a 1 mg sample in LC-grade methanol. Run a positive-ion electrospray ionization (ESI+) mass spectrometry scan. The protocol is validated only if the base peak is observed at m/z 195.1 ([M+H]⁺ of the free base). The absence of an m/z 180.1 peak confirms that no unreacted aniline remains.

Downstream Application: API Scaffold Generation

The primary utility of Ethyl 4-hydrazinyl-2-methylbenzoate lies in its ability to undergo condensation reactions with 1,3-dicarbonyl compounds to form substituted pyrazoles—a ubiquitous scaffold in modern kinase inhibitors and anti-inflammatory drugs.

Downstream application pathway: Condensation to form pyrazole-based API scaffolds.

Because the hydrazine moiety contains two adjacent nucleophilic nitrogen atoms, it sequentially attacks the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The steric bulk of the 2-methyl group on the benzoate core often dictates the regioselectivity of this cyclization, allowing chemists to predict and control the exact 3D conformation of the resulting pharmaceutical ingredient.

References

-

Aquila Pharmatech LLC. Product Details: Benzoic acid, 4-hydrazinyl-2-methyl-, ethyl ester (CAS: 1208351-24-9). Retrieved for free base molecular weight (194.23 g/mol ) and formula verification.

-

Bio-Fount. Ethyl 4-Hydrazinyl-2-methylbenzoate Hydrochloride (CAS: 1803582-36-6). Retrieved for hydrochloride salt molecular weight (230.69 g/mol ) and structural stability parameters. 1

Sources

Reactivity profile of hydrazine group in Ethyl 4-hydrazinyl-2-methylbenzoate

The following technical guide details the reactivity profile, synthetic utility, and handling protocols for Ethyl 4-hydrazinyl-2-methylbenzoate .

Executive Summary

Ethyl 4-hydrazinyl-2-methylbenzoate (CAS: 1208351-24-9) is a bifunctional aromatic building block characterized by a nucleophilic hydrazine moiety and an electrophilic ester group.[1][2][3] It serves as a critical intermediate in the synthesis of nitrogenous heterocycles, particularly pyrazoles and indazolones , which are privileged scaffolds in kinase inhibitors and thrombopoietin receptor agonists.

This guide analyzes the molecule’s "push-pull" electronic architecture, delineates its chemoselective reactivity, and provides validated protocols for its transformation into bioactive cores.

Molecular Architecture & Electronic Profile

The reactivity of Ethyl 4-hydrazinyl-2-methylbenzoate is governed by the interplay between the electron-donating hydrazine group and the electron-withdrawing ester, modulated by the steric influence of the ortho-methyl group.

Electronic "Push-Pull" System

-

The Hydrazine Donor (+M): The hydrazine group at position 4 acts as a strong mesomeric donor. However, the lone pair on the

-nitrogen (attached to the ring) is delocalized into the aromatic system, significantly reducing its nucleophilicity compared to alkyl hydrazines. -

The Ester Acceptor (-M, -I): The ethyl ester at position 1 exerts a strong electron-withdrawing effect. This deactivates the aromatic ring towards electrophilic aromatic substitution but activates the hydrazine's

-nitrogen (terminal) for nucleophilic attacks by stabilizing the resulting transition states in condensation reactions. -

The Ortho-Methyl Effect: The methyl group at position 2 is ortho to the ester but meta to the hydrazine.

-

Steric Consequence: It provides steric bulk around the carbonyl carbon, slightly retarding hydrolysis or transesterification rates compared to the non-methylated analog.

-

Solubility: It increases lipophilicity (LogP), improving solubility in organic solvents like dichloromethane and toluene during workup.

-

Nucleophilic Hierarchy (The -Effect)

In synthesis, the molecule exhibits distinct nucleophilic sites. The terminal (

| Site | Reactivity | Primary Reaction Type |

| High | Condensation with aldehydes/ketones (Schiff base), attack on | |

| Low | Cyclization (secondary step), N-alkylation (requires forcing conditions). | |

| Ester Carbonyl | Moderate | Electrophilic center; susceptible to hydrolysis or hydrazinolysis (dimerization risk). |

Core Reactivity Pathways

Heterocycle Synthesis: The Knorr Pyrazole Reaction

The most high-value application of this intermediate is the synthesis of 1-aryl-5-pyrazolones or 1-arylpyrazoles via condensation with

Mechanism & Regioselectivity:

-

Initial Attack: The nucleophilic

-nitrogen attacks the ketone carbonyl of the -

Dehydration: Loss of water forms a hydrazone intermediate.

-

Cyclization: The

-nitrogen attacks the ester carbonyl of the reagent. -

Tautomerization: The resulting pyrazolone tautomerizes to the aromatic pyrazole (if possible) or exists in equilibrium.

Regiochemical Outcome: The reaction typically yields the 1-(4-ethoxycarbonyl-3-methylphenyl)-3-methyl-5-pyrazolone , preserving the benzoate ester for further elaboration (e.g., hydrolysis to the acid for library coupling).

Hydrazone Formation (Schiff Base)

Reaction with aromatic aldehydes yields stable hydrazones. These are often used to:

-

Protect the hydrazine group.

-

Create "linker" libraries for fragment-based drug discovery.

-

Improve crystallinity for purification.

Visualization of Reaction Pathways

The following diagram maps the divergent synthetic pathways starting from Ethyl 4-hydrazinyl-2-methylbenzoate.

Figure 1: Divergent synthetic pathways. The primary medicinal chemistry route is the formation of the Pyrazole core (Red).

Experimental Protocols

Protocol A: Synthesis of 1-(4-ethoxycarbonyl-3-methylphenyl)-3-methyl-5-pyrazolone

This protocol utilizes the Knorr reaction logic, optimized for aryl hydrazines with electron-withdrawing groups.

Reagents:

-

Ethyl acetoacetate (1.1 equiv)

-

Acetic Acid (Glacial, solvent/catalyst)[6]

-

Ethanol (optional co-solvent)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-hydrazinyl-2-methylbenzoate (10 mmol) in Glacial Acetic Acid (20 mL).

-

Addition: Add Ethyl acetoacetate (11 mmol) dropwise at room temperature.

-

Note: A slight exotherm may be observed due to initial hydrazone formation.

-

-

Reaction: Heat the mixture to reflux (118°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The hydrazine starting material (polar, stains with ninhydrin/anisaldehyde) should disappear.

-

-

Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice (100 g) with vigorous stirring.

-

Isolation: The pyrazolone product typically precipitates as a solid. Filter the precipitate.[6][7]

-

If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash with water and brine, dry over Na2SO4, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% Methanol in DCM).

Self-Validating Check:

-

1H NMR (DMSO-d6): Look for the disappearance of the hydrazine broad singlets (4-6 ppm) and the appearance of the pyrazole -CH- singlet (approx 5.5-6.0 ppm) or the methylene -CH2- of the pyrazolone form.

Stability & Handling (Trustworthiness)

Aryl hydrazines are inherently unstable and potentially toxic. Strict adherence to the following safety pillars is required.

Oxidation Sensitivity

The hydrazine group is susceptible to oxidation by atmospheric oxygen, leading to the formation of diazenes and azo-tars.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Visual Indicator: A color change from off-white/beige to dark brown or red indicates significant oxidation.

-

Purification: If oxidized, the free base can often be purified by converting it to the Hydrochloride salt (precipitates from EtOH/HCl), which is significantly more stable.

Toxicology

-

Hazard: Suspected genotoxin (common to aryl hydrazines).

-

Control: Handle in a fume hood. Double-glove (Nitrile). Inactivate waste streams with bleach (hypochlorite) to oxidize residual hydrazine to nitrogen gas before disposal.

References

-

Vertex AI Search. (2026). Reactivity of aryl hydrazines with electron-withdrawing groups. 8

-

BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. 9

-

ChemicalBook. (2025). Eltrombopag: Synthesis and Mechanism.

-

PubChem. (2026). Ethyl 4-[(2-hydroxy-4-methyl-benzoyl)amino]benzoate (Related Structure Analysis). 10

-

BLD Pharm. (2026). Ethyl 4-hydrazinyl-2-methylbenzoate Product Data. 3[7]

Sources

- 1. 40566-85-6|Ethyl 4-hydrazinylbenzoate hydrochloride|BLD Pharm [bldpharm.com]

- 2. 57319-65-0|6-Aminoisobenzofuran-1(3H)-one|BLD Pharm [bldpharm.com]

- 3. 14685-90-6|Ethyl 4-hydrazinylbenzoate|BLD Pharm [bldpharm.com]

- 4. 6296-89-5|Methyl 4-hydrazinylbenzoate hydrochloride|BLD Pharm [bldpharm.com]

- 5. 6933-47-7|Methyl 4-amino-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 6. Synthesis method of eltrombopag - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PubChemLite - Ethyl 4-[(2-hydroxy-4-methyl-benzoyl)amino]benzoate (C17H17NO4) [pubchemlite.lcsb.uni.lu]

History and discovery of Ethyl 4-hydrazinyl-2-methylbenzoate analogs

The following technical guide details the history, synthesis, and application of Ethyl 4-hydrazinyl-2-methylbenzoate (CAS 1208351-24-9), a critical intermediate in the development of phenyl-pyrazole bioactive scaffolds.

A Pivotal Scaffold for Phenyl-Pyrazole Discovery in Agrochemicals and Medicinal Chemistry[1]

Executive Summary

Ethyl 4-hydrazinyl-2-methylbenzoate is a specialized organohydrazine intermediate used primarily in the synthesis of 1-aryl-1H-pyrazoles .[1] Its structural uniqueness lies in the ortho-methyl group relative to the ester, which provides steric influence, and the para-hydrazine moiety, which serves as the primary nucleophilic handle for heterocycle formation.[1]

Historically, this molecule emerged as a strategic building block in the late 2000s, appearing in patent literature (e.g., WO2010017902A1) for novel insecticidal discovery.[1] It represents a "second-generation" scaffold, evolving from simpler phenyl-hydrazines used in early fipronil-class insecticides, allowing for simultaneous optimization of lipophilicity (via the ester) and metabolic stability (via the methyl group).[1]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | Ethyl 4-hydrazinyl-2-methylbenzoate |

| CAS Number | 1208351-24-9 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Physical State | Off-white to pale yellow solid |

| Key Functionality | Hydrazine (Nucleophile), Ester (Electrophile/Masked Acid) |

| Primary Precursor | Ethyl 4-amino-2-methylbenzoate |

Historical Context & Discovery

The discovery of Ethyl 4-hydrazinyl-2-methylbenzoate is not tied to a single "eureka" moment but rather the systematic exploration of 1-arylpyrazole chemical space.[1]

The Phenyl-Pyrazole Revolution

In the 1980s and 90s, the discovery of Fipronil demonstrated the potency of phenyl-pyrazoles as GABA-gated chloride channel antagonists.[1] This triggered a race to synthesize analogs.[1] Early efforts focused on 2,6-dichloro-4-trifluoromethylphenyl cores.[1]

Evolution to Benzoate Scaffolds (2010s)

By 2010, researchers at major agrochemical firms (e.g., Bayer CropScience) began exploring benzoate-substituted pyrazoles .[1] The introduction of an ester group at the para position of the phenyl ring (relative to the pyrazole) allowed for:

-

Solubility Modulation: Esters improve formulation properties compared to carboxylic acids.[1]

-

Pro-drug/Pro-agrochemical Potential: The ester can be hydrolyzed in vivo or in planta to the active acid.[1]

-

Steric Steering: The ortho-methyl group (position 2) forces the phenyl ring and the attached pyrazole ring to twist out of planarity, potentially improving selectivity for specific receptor pockets (e.g., Ryanodine receptors or specific kinase domains).[1]

This specific ethyl ester analog became a preferred intermediate because the ethyl group offers a balance of lipophilicity and hydrolytic stability compared to methyl esters.[1]

Synthetic Methodology

The synthesis of Ethyl 4-hydrazinyl-2-methylbenzoate follows a classic Diazotization-Reduction sequence.[1] This protocol is preferred over Nucleophilic Aromatic Substitution (

Reaction Scheme (Logic Flow)[1]

Caption: Synthesis pathway from aniline precursor to phenyl-pyrazole targets via the hydrazine intermediate.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for aryl hydrazine synthesis (e.g., Vogel's Textbook of Practical Organic Chemistry).

Step 1: Diazotization [1]

-

Charge: In a 500 mL 3-neck round-bottom flask, dissolve Ethyl 4-amino-2-methylbenzoate (10.0 g, 55.8 mmol) in concentrated HCl (30 mL) and water (30 mL).

-

Cool: Cool the suspension to -5°C to 0°C using an ice/salt bath. Efficient stirring is critical to prevent localized heating.[1]

-

Diazotize: Dropwise add a solution of Sodium Nitrite (4.2 g, 61.4 mmol) in water (10 mL). Maintain internal temperature below 5°C.

-

Monitor: Stir for 30 minutes. Verify completion using starch-iodide paper (turns blue instantly).[1]

Step 2: Reduction (Stannous Chloride Method)

-

Prepare Reductant: Dissolve Stannous Chloride Dihydrate (

, 28.0 g, 124 mmol) in concentrated HCl (40 mL). Cool to 0°C.[1] -

Addition: Add the cold diazonium salt solution to the stannous chloride solution dropwise with vigorous stirring. Caution: Exothermic reaction.[1]

-

Precipitation: A thick precipitate of the hydrazine hydrochloride salt will form.[1] Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Isolation: Filter the solid.

-

Free Base Liberation: Suspend the solid in water (100 mL) and neutralize with 10% NaOH solution until pH ~9-10. Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry organics over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1]

Applications in Drug & Agrochemical Discovery[1][4]

Synthesis of 1-Aryl-Pyrazoles

The primary utility of this hydrazine is its reaction with 1,3-diketones or 1,3-dielectrophiles to form pyrazoles.[1]

Mechanism: The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the dielectrophile, followed by dehydration and cyclization.[1]

Example: Synthesis of a Kinase Inhibitor Core Reacting Ethyl 4-hydrazinyl-2-methylbenzoate with Acetylacetone yields:

-

Product: Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbenzoate.[1]

-

Significance: This creates a "bi-aryl" system where the benzoate can be further reacted (e.g., hydrolysis to acid, then amide coupling) to attach a "tail" interacting with the kinase hinge region.[1]

Structural Activity Relationship (SAR) Logic

Why use this specific analog?

| Structural Feature | Pharmacological/Agrochemical Role |

| Ethyl Ester | Provides lipophilicity for membrane permeability; serves as a "masked" carboxylic acid.[1] |

| 2-Methyl Group | Conformational Lock: Induces a twist between the phenyl and pyrazole rings, disrupting planarity.[1] This is often crucial for disrupting |

| 4-Hydrazine | The "Warhead" attachment point.[1] Defines the orientation of the heterocycle relative to the benzoate tail.[1] |

Critical Quality Attributes (CQA)

For researchers sourcing or synthesizing this material, the following purity parameters are critical:

-

Hydrazine Purity: Must be >95%. Impurities often include the symmetric azo compound (from incomplete reduction) or the aniline (from over-reduction/cleavage).[1]

-

Salt Form: The hydrochloride salt (CAS 1803582-36-6) is significantly more stable to oxidation than the free base.[1] Store under inert atmosphere (Argon/Nitrogen).[1][2]

-

Color: Pure material is off-white.[1] Pink or red coloration indicates oxidation of the hydrazine group.[1]

References

-

Bayer CropScience AG. (2010).[1] Insecticidal 4-phenyl-1H-pyrazoles.[1] WO2010017902A1. World Intellectual Property Organization.[1] Link

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for Diazotization-Reduction protocols).

-

Menozzi, G., et al. (1987).[1] Synthesis and biological activity of 1-aryl-1H-pyrazoles.[1] Journal of Heterocyclic Chemistry, 24(6), 1669-1675.[1] (Foundational text on aryl-pyrazole synthesis logic). Link[1]

Sources

Methodological & Application

Protocol for Fischer indole synthesis using Ethyl 4-hydrazinyl-2-methylbenzoate

Application Note: Regioselective Fischer Indole Synthesis utilizing Ethyl 4-hydrazinyl-2-methylbenzoate

Strategic Overview & Scope

This Application Note details the protocol for synthesizing substituted indoles using Ethyl 4-hydrazinyl-2-methylbenzoate as the aryl hydrazine precursor. This specific starting material is of high value in drug discovery for generating 5,6-disubstituted indole scaffolds (e.g., kinase inhibitors, receptor modulators) where the ester handle allows for further diversification (amidation, reduction).

The Core Challenge: Regioselectivity Unlike symmetrical hydrazines, Ethyl 4-hydrazinyl-2-methylbenzoate is a 1,2,4-trisubstituted benzene. The hydrazine moiety is at position 4.[1][2] Upon Fischer cyclization with a ketone, two regioisomers are theoretically possible depending on whether the [3,3]-sigmatropic rearrangement occurs at C3 (ortho to the methyl group) or C5 (ortho to the unsubstituted C6).

-

Path A (Major): Cyclization at the less hindered C5 position yields the Ethyl 6-methyl-1H-indole-5-carboxylate derivative.

-

Path B (Minor): Cyclization at the sterically crowded C3 position yields the Ethyl 4-methyl-1H-indole-5-carboxylate derivative.

This protocol focuses on conditions that maximize the formation of the thermodynamically favored "Path A" product while ensuring complete conversion of the deactivated hydrazine (due to the electron-withdrawing ester group).

Mechanistic Insight & Regiochemistry

The reaction proceeds via the acid-catalyzed condensation of the hydrazine with a ketone to form a hydrazone, followed by the key [3,3]-sigmatropic shift.[3]

Figure 1: Mechanistic Pathway and Regioselectivity

Caption: The [3,3]-sigmatropic rearrangement favors the less sterically hindered C5 position, leading to the 5,6-substituted indole core.

Experimental Protocol

Reagent Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |

| Ethyl 4-hydrazinyl-2-methylbenzoate | ~230.7 (HCl salt) | 1.0 | SM | Often supplied as HCl salt; hygroscopic. |

| Ketone (e.g., Cyclohexanone) | 98.15 | 1.1 - 1.2 | Reactant | Excess ensures complete consumption of hydrazine. |

| Ethanol (EtOH) | 46.07 | - | Solvent | Absolute preferred; 10-15 volumes. |

| Sulfuric Acid ( | 98.08 | 2.0 - 5.0 | Catalyst | Conc. (95-98%). Drives rearrangement. |

| Sat. | - | - | Workup | Neutralization. |

Method A: One-Pot Synthesis (Recommended for Efficiency)

This method combines hydrazone formation and cyclization, ideal for stable ketones like cyclohexanones or pyruvates.

Step 1: Solubilization

-

Charge a reaction vessel (equipped with a reflux condenser and magnetic stir bar) with Ethyl 4-hydrazinyl-2-methylbenzoate HCl (1.0 equiv).

-

Add Ethanol (10 mL per gram of hydrazine).

-

Stir at room temperature. Note: The salt may not fully dissolve immediately.

Step 2: Hydrazone Formation

-

Add the Ketone (1.1 equiv) dropwise to the suspension.

-

Add Conc.

(0.5 equiv initially) dropwise. Caution: Exothermic. -

Stir at ambient temperature for 30–60 minutes. Monitor by TLC (or LC-MS) for the disappearance of the hydrazine and formation of the hydrazone (often a less polar spot).

Step 3: Cyclization (Fischer Indolization) [3]

-

Add the remaining acid catalyst (total 2.0–5.0 equiv depending on substrate reactivity). Note: Electron-withdrawing groups (Ester) on the ring deactivate the hydrazine, often requiring higher acid loading or higher temperatures.

-

Heat the mixture to Reflux (78–80 °C) .

-

Maintain reflux for 2–4 hours.

-

Visual Cue: The reaction often darkens significantly.

-

Validation: Monitor consumption of the hydrazone intermediate by LC-MS. Look for the mass corresponding to

.

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent (remove ~70% of EtOH) under reduced pressure.

-

Pour the residue slowly into an ice-water mixture (approx. 5x reaction volume).

-

Neutralize carefully with Sat.

or 10% NaOH to pH ~8. Caution: Foaming. -

Precipitation: Often, the indole product precipitates as a solid upon neutralization.

-

If Solid: Filter, wash with water, and dry.

-

If Oiling: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over

, and concentrate.[4]

-

Step 5: Purification

-

Recrystallization: For solid products (like tetrahydrocarbazoles), recrystallize from EtOH/Water or Toluene.

-

Chromatography: If regioisomers (Path B) are present, purify via silica gel chromatography.[4]

-

Gradient: Hexanes:Ethyl Acetate (typically 9:1 to 4:1).

-

Elution Order: The minor isomer (4-methyl-5-ester) often elutes slightly differently due to the "buttressing effect" of the adjacent methyl group changing the dipole/polarity.

-

Critical Process Parameters (CPP) & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Reaction Stalls at Hydrazone | Deactivated Ring | The ester group reduces nucleophilicity. Increase acid concentration (use Polyphosphoric Acid (PPA) at 100°C instead of |

| Black Tar / Polymerization | Oxidation / Overheating | Perform reaction under Nitrogen ( |

| Low Regioselectivity | High Temperature | Lower the cyclization temperature. Consider using Lewis Acids ( |

| Product is an Oil | Impurities | Triturate the crude oil with cold diethyl ether or pentane to induce crystallization. |

Workflow Diagram

Figure 2: Experimental Workflow

Caption: Standard One-Pot Fischer Indolization Workflow.

References

-

Robinson, B. (1982).[5] The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and regiochemistry).

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

-

BenchChem. (2025).[4] "Synthesis of Substituted Indoles - Regioselectivity." Technical Support Center. Link

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[6] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621-6622. (Context on metal-catalyzed alternatives for difficult substrates). Link

-

Gore, S., Baskaran, S., & König, B. (2012).[6] "Fischer Indole Synthesis in Low Melting Mixtures." Organic Letters, 14(17), 4568-4571. (Modern green solvent protocols). Link

Sources

- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. organic-chemistry.org [organic-chemistry.org]

Application Notes and Protocols: Reaction Conditions for the Cyclization of Ethyl 4-hydrazinyl-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, as the indole scaffold is a privileged structure found in a vast array of biologically active compounds and natural products.[1] The cyclization of Ethyl 4-hydrazinyl-2-methylbenzoate is a key transformation for accessing highly functionalized indole derivatives, specifically those with substitution at the 5- and 6-positions of the indole ring. These resulting structures, such as derivatives of ethyl 6-methyl-1H-indole-5-carboxylate, are valuable intermediates in the synthesis of a variety of therapeutic agents. This application note provides a detailed guide to the reaction conditions for the cyclization of Ethyl 4-hydrazinyl-2-methylbenzoate, with a focus on the well-established Fischer indole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the rationale behind the choice of specific reagents and conditions.

The Fischer Indole Synthesis: A Powerful Tool for Indole Formation

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and versatile method for constructing the indole ring system.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[2][3] This classic reaction remains a staple in organic synthesis due to its reliability and broad substrate scope.

Mechanistic Insights

The mechanism of the Fischer indole synthesis is a multi-step process that begins with the formation of a phenylhydrazone, followed by a key[4][4]-sigmatropic rearrangement.[2][5] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.

-

Hydrazone Formation: The reaction commences with the condensation of the arylhydrazine (Ethyl 4-hydrazinyl-2-methylbenzoate) with a carbonyl compound (e.g., ethyl pyruvate) to form the corresponding hydrazone. This is a reversible reaction, often driven to completion by the removal of water.

-

Tautomerization to Ene-hydrazine: The hydrazone then tautomerizes to the more reactive ene-hydrazine intermediate.[2]

-

[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and leading to a di-imine intermediate.[2][6]

-

Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and subsequent loss of ammonia to form the aromatic indole ring.[3]

dot graph Fischer_Indole_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Arylhydrazine [label="Ethyl 4-hydrazinyl-\n2-methylbenzoate"]; Ketone [label="Ethyl Pyruvate"]; Hydrazone [label="Hydrazone Intermediate"]; Enehydrazine [label="Ene-hydrazine Tautomer"]; Diimine [label="Di-imine Intermediate"]; Cyclized_intermediate [label="Cyclized Intermediate"]; Indole [label="Diethyl 6-methyl-1H-indole-\n2,5-dicarboxylate"];

Arylhydrazine -> Hydrazone [label="+ Ketone, -H2O"]; Hydrazone -> Enehydrazine [label="Tautomerization"]; Enehydrazine -> Diimine [label="[4][4]-Sigmatropic\nRearrangement (Acid-catalyzed)"]; Diimine -> Cyclized_intermediate [label="Cyclization"]; Cyclized_intermediate -> Indole [label="-NH3, Aromatization"]; } Caption: The reaction mechanism of the Fischer Indole Synthesis.

Experimental Protocols

The following protocol describes a representative procedure for the cyclization of Ethyl 4-hydrazinyl-2-methylbenzoate with ethyl pyruvate to yield Diethyl 6-methyl-1H-indole-2,5-dicarboxylate. This protocol is based on established Fischer indole synthesis procedures for structurally similar substrates.

Synthesis of Diethyl 6-methyl-1H-indole-2,5-dicarboxylate

This two-step procedure involves the initial formation of the hydrazone, followed by the acid-catalyzed cyclization.

Part 1: Hydrazone Formation

Materials:

-

Ethyl 4-hydrazinyl-2-methylbenzoate (1.0 eq)

-

Ethyl pyruvate (1.05 eq)

-

Ethanol (anhydrous)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add Ethyl 4-hydrazinyl-2-methylbenzoate and anhydrous ethanol.

-

Begin stirring the solution and add ethyl pyruvate.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The hydrazone may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

Part 2: Acid-Catalyzed Cyclization

Materials:

-

Crude Hydrazone from Part 1

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)[7]

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, place the crude hydrazone.

-

Carefully add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to ensure a stirrable mixture.

-

Heat the reaction mixture with stirring to 80-100 °C for 1-3 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-water with vigorous stirring.

-